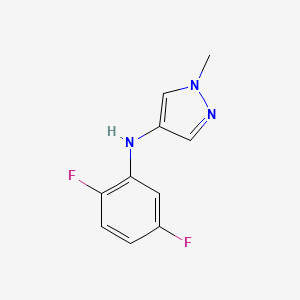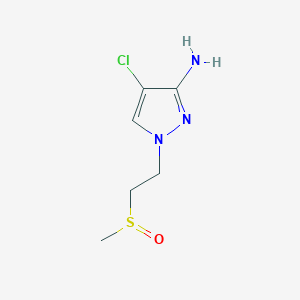
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methanesulfinylethyl side chain, and a pyrazolamine core structure.
準備方法
The synthesis of 4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methanesulfinylethyl side chain: This step involves the reaction of the chlorinated pyrazole with an appropriate sulfoxide compound under nucleophilic substitution conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinylethyl side chain can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学的研究の応用
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug discovery, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling cascades.
類似化合物との比較
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Chloro-1-(2-methylsulfinylethyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a methanesulfinyl group.
4-Chloro-1-(2-ethylsulfinylethyl)-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a methanesulfinyl group.
4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C6H10ClN3OS |
|---|---|
分子量 |
207.68 g/mol |
IUPAC名 |
4-chloro-1-(2-methylsulfinylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3OS/c1-12(11)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChIキー |
YHVRECOXEXFMFI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


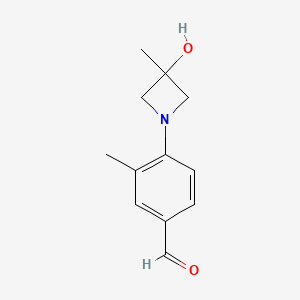
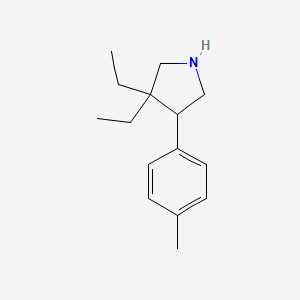

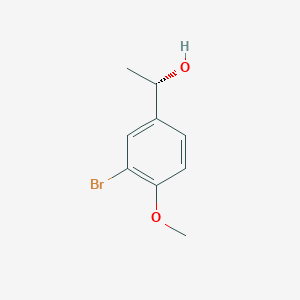
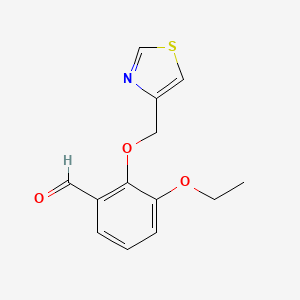
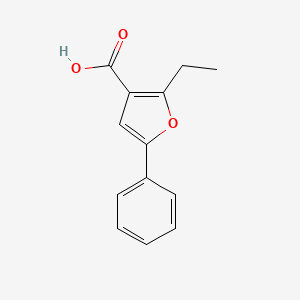



![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)

![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)

